molecular formula C20H15N5OS B187790 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- CAS No. 136633-15-3

1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-

Cat. No. B187790
M. Wt: 373.4 g/mol
InChI Key: HRMCRIJUIYRVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound with a complex structure that makes it interesting for researchers to study.

Scientific Research Applications

1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has potential applications in scientific research. This compound has been shown to have antitumor activity against various cancer cell lines. The compound has also been shown to have antibacterial and antifungal activity. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is not fully understood. However, it has been suggested that the compound works by inhibiting the growth of cancer cells through the induction of apoptosis. The compound may also work by inhibiting the growth of bacteria and fungi by disrupting their cell walls.

Biochemical And Physiological Effects

1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has been shown to have biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- in lab experiments include its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. However, the limitations of using this compound in lab experiments include its complex structure, which makes it difficult to synthesize, and its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research involving 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-. One future direction is to further study the mechanism of action of this compound and its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. Another future direction is to develop more efficient synthesis methods for this compound. Additionally, future research could focus on the development of analogs of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a complex process that involves multiple steps. The synthesis method involves the reaction of 2-aminobenzonitrile with ethyl 2-chloroacetate in the presence of sodium hydride to form 2-ethoxycarbonyl-1-cyano-4-methoxybenzene. The intermediate product is then reacted with thiosemicarbazide in the presence of sodium acetate to form 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine. The final product is obtained by reacting 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine with 2-chloro-9-methylquinoline in the presence of potassium carbonate.

properties

CAS RN

136633-15-3

Product Name

1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-

Molecular Formula

C20H15N5OS

Molecular Weight

373.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene

InChI

InChI=1S/C20H15N5OS/c1-12-3-8-17-14(9-12)10-15-11-21-25-18(13-4-6-16(26-2)7-5-13)23-24-20(25)27-19(15)22-17/h3-11H,1-2H3

InChI Key

HRMCRIJUIYRVJY-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC

Other CAS RN

136633-15-3

Origin of Product

United States

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